molecular formula C16H14N2O2S B1392517 [(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid CAS No. 1244855-36-4

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid

Cat. No. B1392517
M. Wt: 298.4 g/mol
InChI Key: RXTMEJVDPGXLQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . The 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . These compounds play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the reaction of the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C . This reaction yields the compounds in 45–60% yield .

Scientific Research Applications

Application in Cancer Therapy

  • Field : Oncology
  • Summary : Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed. Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
  • Results : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Diabetes Treatment

  • Field : Endocrinology
  • Summary : Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The compounds were found to be effective in reducing blood glucose, which could be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application in FGFR Inhibition

  • Field : Oncology
  • Summary : Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods : A series of 1H-pyrazolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were developed .
  • Results : Among them, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Application in Biomedical Research

  • Field : Biomedical Research
  • Summary : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
  • Methods : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Application in Antimicrobial, Anti-inflammatory, and Antiviral Activities

  • Field : Pharmacology
  • Summary : Pyrrolopyrazine derivatives have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods : This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
  • Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Application in Drug Discovery Research

  • Field : Drug Discovery
  • Summary : The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
  • Methods : This review provides the recent efficient synthetic methods for the pyrrolopyrazines .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives involve their potential use in cancer therapy . These compounds have been shown to inhibit the FGFR signaling pathway, making them an attractive strategy for cancer therapy .

properties

IUPAC Name

2-(1-benzylpyrrolo[3,2-c]pyridin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(20)11-21-16-13-7-9-18(14(13)6-8-17-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTMEJVDPGXLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CN=C3SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid
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[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid

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